molecular formula C23H27N3O B2768484 4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 847184-08-1

4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B2768484
CAS No.: 847184-08-1
M. Wt: 361.489
InChI Key: PXLXGESRKDRKKP-UHFFFAOYSA-N
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Description

4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a complex organic compound featuring a benzimidazole core, a pyrrolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by reacting the alkylated benzimidazole with p-tolylacetic acid under cyclization conditions, often using a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced forms with alcohol or amine functionalities.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medically, it has potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Industry

Industrially, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with various biological targets, including DNA and proteins, which could explain its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(2-methylpropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
  • 4-(1-(2-ethylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Uniqueness

The unique combination of the benzimidazole core with the pyrrolidinone ring and specific substituents like the 2-methylbutyl and p-tolyl groups gives this compound distinct chemical and biological properties. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

4-[1-(2-methylbutyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-4-16(2)14-26-21-8-6-5-7-20(21)24-23(26)18-13-22(27)25(15-18)19-11-9-17(3)10-12-19/h5-12,16,18H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLXGESRKDRKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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